molecular formula C13H15N3O5S B12217728 3-(1H-imidazol-4-yl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid

3-(1H-imidazol-4-yl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid

Cat. No.: B12217728
M. Wt: 325.34 g/mol
InChI Key: XCFMYDKRJDDNNX-UHFFFAOYSA-N
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Description

3-(1H-imidazol-4-yl)-2-(4-methoxybenzenesulfonamido)propanoic acid is a complex organic compound that features an imidazole ring, a methoxybenzene sulfonamide group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-4-yl)-2-(4-methoxybenzenesulfonamido)propanoic acid typically involves multi-step organic reactions. One common approach is to start with the imidazole ring formation, followed by the introduction of the methoxybenzene sulfonamide group, and finally, the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-4-yl)-2-(4-methoxybenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions may involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the sulfonamide group may produce the corresponding amine derivative.

Scientific Research Applications

3-(1H-imidazol-4-yl)-2-(4-methoxybenzenesulfonamido)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-4-yl)-2-(4-methoxybenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the sulfonamide group may interact with proteins or receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-imidazol-4-yl)-2-(4-methylbenzenesulfonamido)propanoic acid
  • 3-(1H-imidazol-4-yl)-2-(4-chlorobenzenesulfonamido)propanoic acid

Uniqueness

3-(1H-imidazol-4-yl)-2-(4-methoxybenzenesulfonamido)propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C13H15N3O5S

Molecular Weight

325.34 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C13H15N3O5S/c1-21-10-2-4-11(5-3-10)22(19,20)16-12(13(17)18)6-9-7-14-8-15-9/h2-5,7-8,12,16H,6H2,1H3,(H,14,15)(H,17,18)

InChI Key

XCFMYDKRJDDNNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CN=CN2)C(=O)O

Origin of Product

United States

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